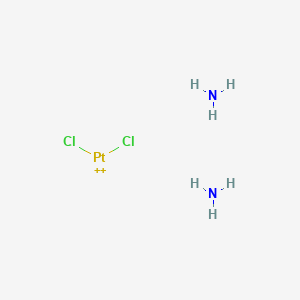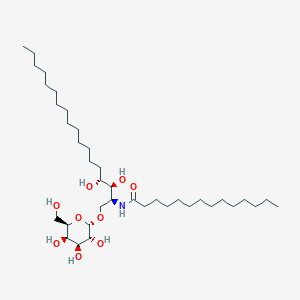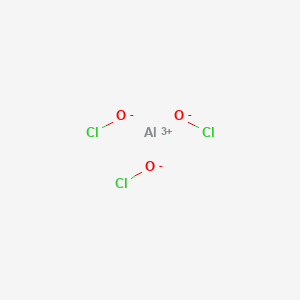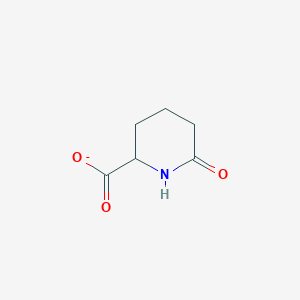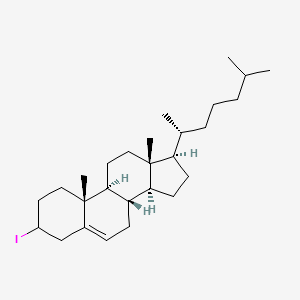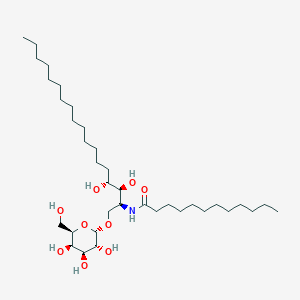
1-O-(alpha-D-galactopyranosyl)-N-dodecanoylphytosphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(alpha-D-galactopyranosyl)-N-dodecanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a dodecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose and a dodecanoic acid.
Aplicaciones Científicas De Investigación
Biomedical Applications and Drug Delivery Systems
Polysaccharides like pectins, of which 1-O-(alpha-D-galactopyranosyl)-N-dodecanoylphytosphingosine is structurally related, are recognized for their biocompatibility, biodegradability, and non-toxic nature. These properties make them suitable for various biomedical applications, including drug delivery systems. Pectin-based materials have been investigated for their potential in targeted drug delivery and tissue engineering, capitalizing on their ability to gel and stabilize emulsions. The modification of such polysaccharides can enhance their functionality and applicability in drug delivery systems (Noreen et al., 2017).
Cell Surface Carbohydrate Studies and Cancer Research
Research on cell surface carbohydrates, including structures similar to 1-O-(alpha-D-galactopyranosyl)-N-dodecanoylphytosphingosine, has shed light on the role of glycoconjugates in cell-cell recognition and cell-matrix interactions. These interactions are crucial in understanding the mechanisms of diseases such as cancer. For instance, studies have utilized probes for alpha-D-galactopyranosyl end groups to investigate the differences in cell surface carbohydrate groups on tumor cells, revealing a correlation between carbohydrate expression and malignancy (McCoy et al., 1985).
Polysaccharide Structural Studies and Material Science
The study of the structural properties of polysaccharides, like galactomannans, provides insights into their solubility, gelation behavior, and interaction with other biopolymers. Understanding these properties is essential for various industrial and biomedical applications, including the development of new materials and the enhancement of existing products. Research in this area focuses on the quantitative aspects of polysaccharide behavior in different conditions, aiming to tailor their properties for specific applications (Pollard & Fischer, 2006).
Propiedades
Nombre del producto |
1-O-(alpha-D-galactopyranosyl)-N-dodecanoylphytosphingosine |
|---|---|
Fórmula molecular |
C36H71NO9 |
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]dodecanamide |
InChI |
InChI=1S/C36H71NO9/c1-3-5-7-9-11-13-14-15-17-18-20-22-24-29(39)32(41)28(27-45-36-35(44)34(43)33(42)30(26-38)46-36)37-31(40)25-23-21-19-16-12-10-8-6-4-2/h28-30,32-36,38-39,41-44H,3-27H2,1-2H3,(H,37,40)/t28-,29+,30+,32-,33-,34-,35+,36-/m0/s1 |
Clave InChI |
KXPSQXJCXHTBJA-QNAIHFNASA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



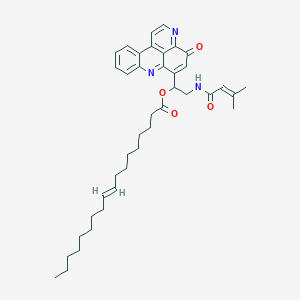

![N-[(5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine](/img/structure/B1261016.png)
![N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)

